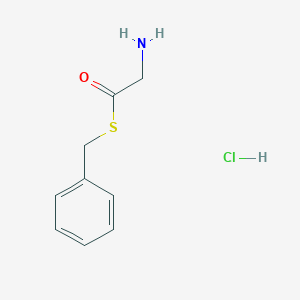

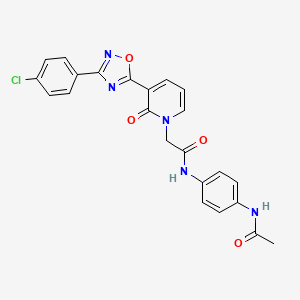

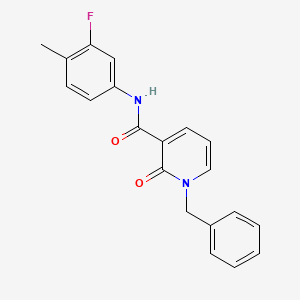

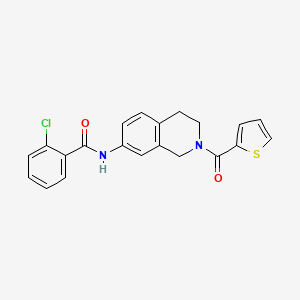

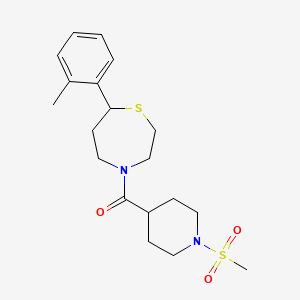

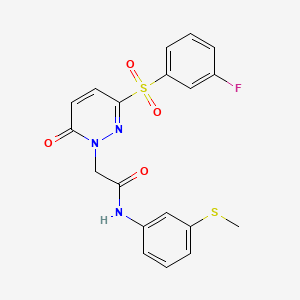

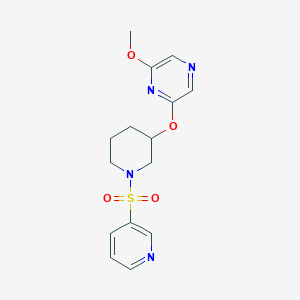

![molecular formula C23H17N3O4 B2714201 4-benzoyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 865286-29-9](/img/structure/B2714201.png)

4-benzoyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-benzoyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a member of the oxadiazole family, which is known for its diverse pharmacological activities.

Scientific Research Applications

- Pharmaceutical Research Anti-Inflammatory Properties: 4-benzoyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (abbreviated as BMD-1) has been investigated for its anti-inflammatory effects. Researchers have explored its potential as a therapeutic agent for inflammatory conditions. Analgesic Activity: BMD-1 has also demonstrated analgesic properties. Its pain-relieving effects make it a promising candidate for pain management. Antioxidant Potential: The compound exhibits antioxidant activity, which is crucial for combating oxidative stress-related diseases.

- Benzamide Derivatives Synthesis : BMD-1 can serve as a precursor for the synthesis of benzamide derivatives. Notably, a green and efficient method involves direct condensation of benzoic acids and amines under ultrasonic irradiation using a Lewis acidic ionic liquid immobilized on diatomite earth as a catalyst .

- Advantages of the Method : This approach offers several advantages, including the use of a recoverable catalyst, short reaction times, simplicity, high yields, and eco-friendliness. Given the widespread use of benzamides in pharmaceuticals and other industries, this synthetic method holds considerable importance .

- Antibacterial Activity : Although not extensively studied, BMD-1 and related benzamides have shown varying degrees of antibacterial activity against common pathogens such as E. coli, K. pneumoniae, and S. aureus .

- Antiplatelet Properties : Some amide derivatives, including benzamides, exhibit antiplatelet activity, which could be relevant in cardiovascular research .

- Industrial Applications : Benzamides find use in industries such as paper, plastic, and rubber. Their versatility makes them valuable in material science and manufacturing processes .

- Intermediate in Therapeutic Agent Synthesis : BMD-1 serves as an intermediate product in the synthesis of therapeutic agents, making it relevant for drug development .

Chemical Synthesis and Catalysis

Biological Studies

Materials Science and Industry

Continuous Flow Synthesis

Mechanism of Action

The mode of action of benzamides depends on their specific chemical structure and the target they interact with. They can act as inhibitors, activators, or modulators of their target proteins . The specific biochemical pathways affected by benzamides also depend on their targets. For example, some benzamides are known to inhibit histone deacetylases, affecting gene expression and resulting in various downstream effects .

In terms of pharmacokinetics, benzamides, like other drugs, undergo absorption, distribution, metabolism, and excretion (ADME) in the body. Factors such as the compound’s solubility, stability, and molecular size can influence its bioavailability .

The result of action of benzamides can vary widely, from anti-inflammatory and analgesic effects to anticancer activity, depending on the specific compound and its target .

Finally, the action environment of benzamides can be influenced by various factors, including the pH of the environment, the presence of other compounds, and the specific physiological conditions of the individual .

properties

IUPAC Name |

4-benzoyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O4/c1-29-19-9-5-8-18(14-19)22-25-26-23(30-22)24-21(28)17-12-10-16(11-13-17)20(27)15-6-3-2-4-7-15/h2-14H,1H3,(H,24,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRHZRIKDGGWFMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-chlorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2714121.png)

![1-[(5-Bromo-2-methoxyphenyl)methyl]triazole](/img/structure/B2714125.png)

![N'-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]methanesulfonohydrazide](/img/structure/B2714127.png)

![(4-((4-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2714128.png)

![N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide](/img/structure/B2714133.png)

![N-(3-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2714140.png)

![N-(3-fluoro-4-methylphenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2714141.png)